molecular formula C23H17ClN4O2 B2880586 (E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline CAS No. 391220-86-3

(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline

Cat. No.: B2880586
CAS No.: 391220-86-3
M. Wt: 416.87
InChI Key: IUVZISYPMGSVEE-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline is a quinazoline derivative featuring a chloro substituent at position 6, a phenyl group at position 4, and a hydrazinyl-dihydrobenzodioxin moiety at position 2. Quinazoline derivatives are well-documented for their pharmacological versatility, including antimicrobial, analgesic, and anti-inflammatory properties .

Properties

IUPAC Name

6-chloro-N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2/c24-17-7-8-19-18(13-17)22(16-4-2-1-3-5-16)27-23(26-19)28-25-14-15-6-9-20-21(12-15)30-11-10-29-20/h1-9,12-14H,10-11H2,(H,26,27,28)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVZISYPMGSVEE-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Compounds with similar structures have been found to interact with various receptors and enzymes

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes. The specific interactions and resulting changes depend on the nature of the target and the biochemical context within which the interaction occurs.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For example, compounds with similar structures have been found to affect the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. Changes in this pathway can have significant downstream effects, including alterations in gene expression and cellular behavior.

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects. For example, if the compound targets enzymes involved in cell proliferation, it may alter the rate of cell division. If it targets signaling pathways, it may change gene expression patterns and cellular behavior.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of other molecules can affect the compound’s ability to reach its targets. The pH and temperature of the environment can also affect the compound’s stability and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural features are compared below with analogous quinazoline and heterocyclic derivatives, emphasizing substituent effects on bioactivity.

Table 1: Key Structural Features and Pharmacological Activities of Comparable Compounds

Compound Class/Structure Core Heterocycle Key Substituents Reported Activity Reference
Target Compound Quinazoline 6-Cl, 4-Ph, 2-(dihydrobenzodioxin-hydrazinyl) Inferred antimicrobial/analgesic*
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (4) Quinazoline 6,8-Br, 2-Me, 4-OCH2CONHNH2 Analgesic (in vivo)
Styryl quinazoline (5) Quinazoline Styryl group at position 4 Not explicitly tested
Pyrazolyl-quinazolin-4(3H)ones (6a-m) Quinazolinone 6,8-Br, pyrazoline at position 3 Antimicrobial (broad-spectrum)
Thiazole derivatives (11a-c) Thiazole Dihydrobenzodioxin-hydrazone, variable R Analgesic (moderate)
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-hydrazinyl]-1,3-thiazole Thiazole Dihydrobenzodioxin, 3,4-dimethoxybenzylidene Not explicitly reported

*Inferred activity based on structural analogs.

Substituent Effects on Bioactivity

  • Chloro vs. Bromo Substituents : The target compound’s 6-Cl group may confer distinct electronic and steric effects compared to 6,8-dibromo analogs (e.g., compound 4). Bromine’s larger atomic radius and polarizability could enhance hydrophobic interactions in antimicrobial targets, whereas chlorine may optimize metabolic stability .
  • Hydrazone Linkage Configuration: The (E)-hydrazone in the target compound contrasts with (Z)-isomers or non-configured derivatives. This configuration influences molecular planarity and hydrogen-bonding capacity, critical for receptor binding .
  • Dihydrobenzodioxin vs.

Pharmacological Performance

  • Antimicrobial Activity: Pyrazolyl-quinazolinones (6a-m) with 6,8-dibromo and dichlorophenyl groups exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard drugs like ciprofloxacin .
  • Analgesic Activity : Thiazole derivatives (11a-c) show 40–60% pain inhibition in rodent models, attributed to COX-2 modulation. The target compound’s quinazoline core and dihydrobenzodioxin group may synergize for dual COX/LOX inhibition, though experimental validation is needed .

Key Research Findings and Gaps

  • Structural Optimization : The dihydrobenzodioxin-hydrazone motif in the target compound and ’s thiazole derivative suggests a promising scaffold for CNS-targeted agents, but its pharmacokinetic profile (e.g., bioavailability, half-life) remains unstudied.
  • Activity Trade-offs : Brominated quinazolines (–2) prioritize potency but may incur toxicity risks. The target compound’s chloro and phenyl groups could offer a safer profile with retained efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.